(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene
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Overview
Description
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) linking a 4-methylphenyl group and a 4-nitrothiophen-2-ylmethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene typically involves the reaction of 4-methylphenylhydrazine with 4-nitrothiophen-2-ylmethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the diazene compound. Common reagents used in this synthesis include sodium hydroxide and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazene group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazene compounds depending on the substituents introduced.
Scientific Research Applications
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene involves its interaction with specific molecular targets. The compound’s diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
190019-63-7 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
(4-methylphenyl)-[(4-nitrothiophen-2-yl)methyl]diazene |
InChI |
InChI=1S/C12H11N3O2S/c1-9-2-4-10(5-3-9)14-13-7-12-6-11(8-18-12)15(16)17/h2-6,8H,7H2,1H3 |
InChI Key |
NUDNEKBYFYQYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NCC2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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